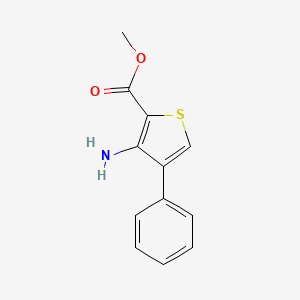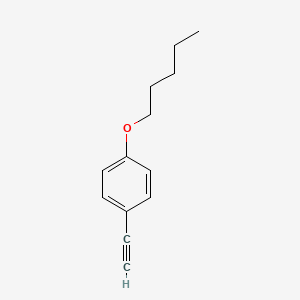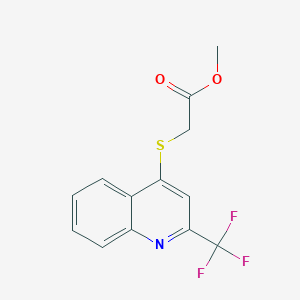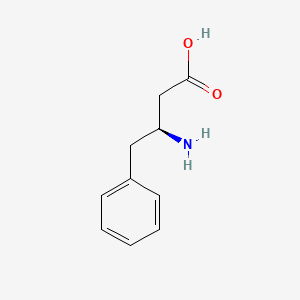
5-Chlorthiophen-2-sulfonamid
Übersicht
Beschreibung
5-Chlorothiophene-2-sulfonamide is an aromatic sulfonamide. It undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide.
Wissenschaftliche Forschungsanwendungen
Basierend auf den verfügbaren Informationen folgt eine fokussierte Analyse von „5-Chlorthiophen-2-sulfonamid“ und seinen Anwendungen in der wissenschaftlichen Forschung:
Synthese von nicht-benzofusionierten Bicyclo[4.2.1]nonanen
Eine der Hauptanwendungen von this compound liegt in der Synthese von nicht-benzofusionierten Bicyclo[4.2.1]nonanen. Dieser Prozess beinhaltet die Rh-katalysierte aerobe N-Alkylierung mit Benzylalkohol, um das entsprechende N-alkylierte Sulfonamid zu erhalten .
Hemmende Wirkungen auf Enzyme
Obwohl nicht direkt mit this compound zusammenhängend, wurden Thiophen-basierte Sulfonamide auf ihre inhibitorischen Wirkungen auf die humane Carboanhydrase II (hCA-II) untersucht, was potenzielle Forschungsanwendungen für this compound in Enzymhemmungstudien nahelegt .
Wirkmechanismus
Target of Action
It is known that sulfonamides, a group to which 5-chlorothiophene-2-sulfonamide belongs, often target bacterial enzymes like dihydropteroate synthetase .
Mode of Action
5-Chlorothiophene-2-sulfonamide undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide . This suggests that the compound might interact with its targets through alkylation.
Biochemical Pathways
Given its sulfonamide group, it may interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase , similar to other sulfonamides.
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound might inhibit bacterial growth by interfering with folic acid synthesis .
Biochemische Analyse
Biochemical Properties
5-Chlorothiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of carbonic anhydrase enzymes. It interacts with human carbonic anhydrase I (hCA-I) and human carbonic anhydrase II (hCA-II), showing potent inhibition effects at very small concentrations . The compound binds to the active site of these enzymes, inhibiting their activity and thus affecting various physiological processes.
Cellular Effects
5-Chlorothiophene-2-sulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the activity of carbonic anhydrase enzymes in human erythrocytes, which can lead to changes in cellular pH regulation and ion transport . This inhibition can affect cell function and metabolism, potentially leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of 5-Chlorothiophene-2-sulfonamide involves its binding to the active site of carbonic anhydrase enzymes. The compound interacts with the zinc ion present in the active site, forming a stable complex that inhibits the enzyme’s activity . This inhibition is non-competitive, meaning that the compound binds to a site other than the substrate binding site, leading to a decrease in enzyme activity without affecting substrate binding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorothiophene-2-sulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its inhibitory effects on carbonic anhydrase enzymes can vary depending on the duration of exposure . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity, which may have significant effects on cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 5-Chlorothiophene-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrase activity without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including respiratory distress and metabolic imbalances. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5-Chlorothiophene-2-sulfonamide is involved in metabolic pathways related to the inhibition of carbonic anhydrase enzymes. The compound interacts with the zinc ion in the enzyme’s active site, leading to the formation of a stable complex that inhibits enzyme activity . This interaction affects the overall metabolic flux and can lead to changes in metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 5-Chlorothiophene-2-sulfonamide is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s distribution is influenced by its solubility and affinity for cellular membranes. It tends to accumulate in tissues with high carbonic anhydrase activity, such as the kidneys and erythrocytes.
Subcellular Localization
5-Chlorothiophene-2-sulfonamide is primarily localized in the cytoplasm and mitochondria of cells . Its activity is influenced by its subcellular localization, as the compound can interact with carbonic anhydrase enzymes present in these compartments. The compound’s localization is directed by its chemical properties and interactions with cellular transport mechanisms.
Eigenschaften
IUPAC Name |
5-chlorothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLQLYBJAZBSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201809 | |
| Record name | 2-Thiophenesulfonamide, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53595-66-7 | |
| Record name | 5-Chloro-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorothiophene-2-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053595667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenesulfonamide, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorothiophene-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiophenesulfonamide, 5-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLOROTHIOPHENE-2-SULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH0OV5X5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Chlorothiophene-2-sulfonamide interact with its target and what are the downstream effects?
A1: 5-Chlorothiophene-2-sulfonamide acts as an antagonist for various targets, including:
- CCR4 Receptor: It binds to an intracellular allosteric site (site II) on CCR4, inhibiting its activity. This inhibition can impact immune cell trafficking, as CCR4 is involved in the migration of T lymphocytes. []
- Insulin-Regulated Aminopeptidase (IRAP): While the exact mechanism remains under investigation, research suggests the sulfonamide and tetrazole moieties are crucial for its inhibitory effect on IRAP. This inhibition holds promise for enhancing memory and learning processes. []
- Aldose Reductase (AR): This compound exhibits competitive inhibition of AR, potentially aiding in managing diabetic complications by regulating sugar metabolism. []
Q2: What is the structure-activity relationship (SAR) of 5-Chlorothiophene-2-sulfonamide?
A2: Studies highlight crucial structural features influencing the activity of 5-Chlorothiophene-2-sulfonamide:
- CCR4 Antagonism: Indazole arylsulfonamides containing 5-Chlorothiophene-2-sulfonamide as the N3-substituent exhibit potent CCR4 antagonism. The presence of methoxy or hydroxyl groups at the C4 position of the indazole ring, small groups at C5, C6, or C7, and meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl]-group at N1 are favored for activity. []
- IRAP Inhibition: The sulfonamide functionality and the presence of a tetrazole ring are essential for inhibiting IRAP. []
Q3: What are the known applications of 5-Chlorothiophene-2-sulfonamide in medicinal chemistry?
A3: Research suggests potential applications based on its inhibitory properties:
- Inflammatory Diseases: As a CCR4 antagonist, it could modulate immune responses, offering potential for treating inflammatory conditions like asthma or autoimmune diseases. []
- Cognitive Enhancement: Its ability to inhibit IRAP makes it a candidate for developing therapies targeting memory and learning deficits, potentially benefiting individuals with Alzheimer's disease. []
- Diabetic Complications: Its competitive inhibition of AR presents an opportunity to explore its use in managing long-term complications associated with diabetes. []
Q4: What analytical methods are used to study 5-Chlorothiophene-2-sulfonamide?
A4: Various methods are employed to characterize and quantify this compound:
- Nuclear Magnetic Resonance (NMR): This technique helps determine the structure and conformation of the molecule. []
- High-Resolution Mass Spectrometry (HRMS): HRMS aids in confirming the molecular weight and formula. []
- Enzyme Inhibition Assays: These assays quantify the compound's ability to inhibit target enzymes like CCR4, IRAP, and AR. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Methylthio)phenyl]-2-thiourea](/img/structure/B1585974.png)
![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)






![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)



